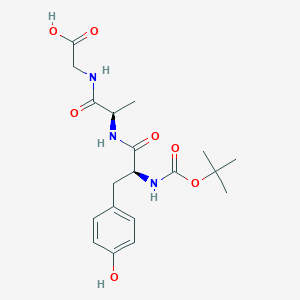
3-Chloro-N,N-bis(trimethylsilyl)aniline
Übersicht
Beschreibung
3-Chloro-N,N-bis(trimethylsilyl)aniline is an organic compound that can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Chloro-N,N-bis(trimethylsilyl)aniline can be achieved by the following steps :- The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .
Molecular Structure Analysis
The molecular formula of 3-Chloro-N,N-bis(trimethylsilyl)aniline is C12H22ClNSi2 . Its molecular weight is 271.93 .Chemical Reactions Analysis
3-Chloro-N,N-bis(trimethylsilyl)aniline can be used as reducing agents, catalysts, and reagents in organic synthesis reactions . It is an important raw material for the synthesis of organic compounds and pharmaceutical intermediates .Physical And Chemical Properties Analysis
3-Chloro-N,N-bis(trimethylsilyl)aniline has a boiling point of 85°C at 0.4 mm Hg . Its density is 0.981 g/mL at 25°C . The refractive index is n20/D 1.5 (lit.) .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis of Arylamines
One significant application of related trimethylsilyl compounds is in the palladium-catalyzed synthesis of arylamines from aryl halides, utilizing lithium bis(trimethylsilyl)amide as an ammonia equivalent. This method provides a straightforward route to anilines, a class of compounds with broad applicability in pharmaceuticals and dyes, by facilitating the conversion of aryl halides to the corresponding anilines with high regiospecificity (Lee, Jørgensen, & Hartwig, 2001).
Development of Heteroleptic Metal Complexes
Another application is the development of heteroleptic metal complexes through reactions involving derivatives of 2-[(N,N-dimethylamino)methyl]aniline and various metal chlorides. These reactions have led to the synthesis of novel germylenes and stannylenes, showcasing the potential of trimethylsilyl-substituted anilines in creating new metal-organic frameworks and compounds for catalysis and materials science (Vaňkátová et al., 2011).
[2+2+1] Coupling Catalysis
In catalysis, compounds similar to 3-Chloro-N,N-bis(trimethylsilyl)aniline have been used as efficient catalysts in the [2+2+1] coupling reaction of alkynes and azobenzenes to produce multisubstituted pyrroles. This demonstrates the role of trimethylsilyl anilines as imido sources in catalytic cycles, contributing to the synthesis of heterocycles which are important in pharmaceuticals and agrochemicals (Kawakita et al., 2019).
Synthesis of Vinyl Silanes
The utility of bis(trimethylsilyl) compounds extends to the synthesis of vinyl silanes from aldehydes, employing a novel metalation-Peterson sequence. This method provides a general entry to vinyl silanes, which are valuable intermediates in organic synthesis and materials science, from a variety of aldehyde substrates (McNulty & Das, 2008).
Oxidation Catalysis
Moreover, bis(trimethylsilyl) peroxide has been used as an effective oxidant of alcohols in the presence of chromium(VI) or ruthenium(II) complexes, highlighting the application of trimethylsilyl-substituted compounds in selective oxidation processes. This illustrates their potential in developing more efficient and selective catalytic oxidation methods for alcohols to aldehydes and ketones, crucial in various chemical manufacturing processes (Kanemoto et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-N,N-bis(trimethylsilyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZHUSXLYYOLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405120 | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-bis(trimethylsilyl)aniline | |
CAS RN |
7522-27-2 | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




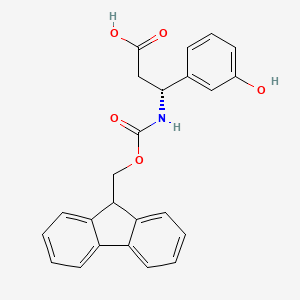


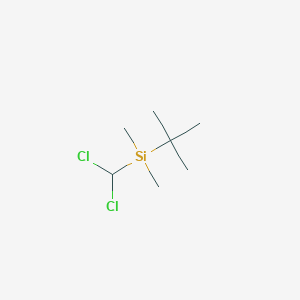

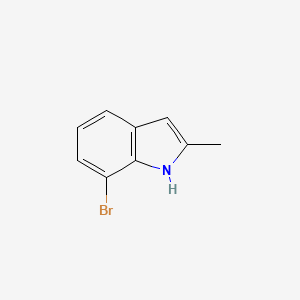
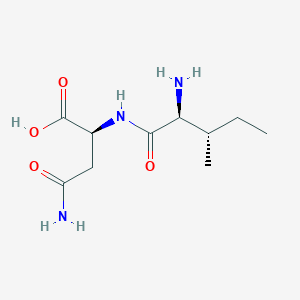
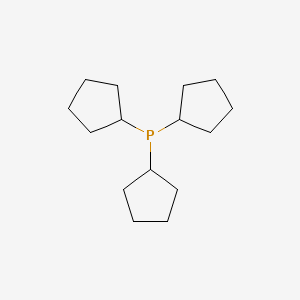
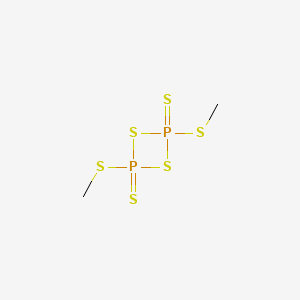

![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
